DIISOPROPYL METHYLPHOSPHONATE-D14
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Overview
Description
Diisopropyl methylphosphonate-D14: is a deuterated analog of diisopropyl methylphosphonate, a chemical compound with the molecular formula C7H3D14O3P. This compound is primarily used as a reference material in various scientific studies due to its stable isotopic labeling. It is a colorless liquid that has been shown to affect the hematological system in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl methylphosphonate-D14 can be synthesized through a gradual addition of triisopropyl phosphite with methyl iodide. The reaction involves heating the mixture until an exothermic reaction begins, followed by refluxing and distillation to obtain the final product .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl methylphosphonate-D14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine oxides .
Scientific Research Applications
Chemistry: Diisopropyl methylphosphonate-D14 is used as a precursor to prepare beta-keto phosphonates, which are intermediates in various organic synthesis reactions .
Biology: In biological research, this compound is used to study the effects of stable isotopic labeling on metabolic pathways and enzyme activities .
Medicine: In medical research, this compound is used as a reference material in pharmacokinetic studies to understand the distribution and metabolism of drugs .
Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers .
Mechanism of Action
Diisopropyl methylphosphonate-D14 exerts its effects by interacting with specific molecular targets and pathways. It catalyzes the hydrolysis of certain insecticides, such as paraoxon, at a rate approaching the diffusion limit . This reaction is facilitated by enzymes such as parathion hydrolase, which are optimally evolved for utilizing this synthetic substrate .
Comparison with Similar Compounds
Diisopropyl methylphosphonate: The non-deuterated analog of diisopropyl methylphosphonate-D14.
Diethyl methylphosphonate: A similar compound with ethyl groups instead of isopropyl groups.
Dimethyl methylphosphonate: A similar compound with methyl groups instead of isopropyl groups.
Uniqueness: this compound is unique due to its stable isotopic labeling, which makes it particularly useful in scientific research for tracing and studying metabolic pathways and reaction mechanisms .
Properties
CAS No. |
1205608-66-7 |
---|---|
Molecular Formula |
C7H17O3P |
Molecular Weight |
194.269 |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-2-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3/i1D3,2D3,3D3,4D3,6D,7D |
InChI Key |
WOAFDHWYKSOANX-MFVRGKIVSA-N |
SMILES |
CC(C)OP(=O)(C)OC(C)C |
Origin of Product |
United States |
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